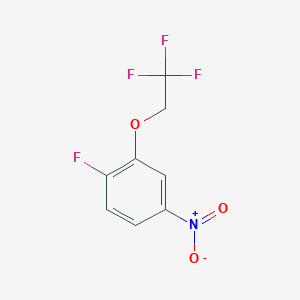
Methylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a solution of methylzinc bromide in tetrahydrofuran, a solvent that stabilizes the compound and facilitates its use in various chemical reactions. Methylzinc bromide is known for its reactivity and versatility, making it a valuable reagent in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylzinc bromide can be prepared by the reaction of methyl bromide with zinc in the presence of tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of zinc. The general reaction is as follows:
CH3Br+Zn→CH3ZnBr
The reaction is exothermic and requires careful control of temperature to avoid side reactions. The use of tetrahydrofuran as a solvent helps to solubilize the reactants and stabilize the product.
Industrial Production Methods
In industrial settings, methylzinc bromide is produced in large quantities using similar methods but with enhanced safety and efficiency measures. The process involves the use of high-purity reactants and advanced equipment to ensure consistent product quality. The reaction is typically carried out in a continuous flow reactor to optimize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Methylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its methyl group to other metals, such as palladium or copper, in cross-coupling reactions.
Substitution: It can replace halides in organic molecules to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Palladium or Copper Catalysts: Used in cross-coupling reactions to form carbon-carbon bonds.
Halides: Reacts with organic halides to form new carbon-carbon bonds.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with organic halides.
Aplicaciones Científicas De Investigación
Methylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Used in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Used in the synthesis of drug candidates and bioactive molecules.
Environmental Research: Used in the study of environmental pollutants and their degradation.
Mecanismo De Acción
Methylzinc bromide exerts its effects through nucleophilic addition and transmetalation mechanisms. In nucleophilic addition, the methyl group of methylzinc bromide attacks electrophilic carbon atoms in carbonyl compounds, forming new carbon-carbon bonds. In transmetalation, the methyl group is transferred to other metals, facilitating cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Ethylzinc Bromide: Similar in structure but with an ethyl group instead of a methyl group.
Phenylzinc Bromide: Contains a phenyl group instead of a methyl group.
Cyclohexylmethylzinc Bromide: Contains a cyclohexylmethyl group instead of a methyl group.
Uniqueness
Methylzinc bromide is unique due to its high reactivity and versatility in organic synthesis. Its ability to form carbon-carbon bonds through nucleophilic addition and transmetalation makes it a valuable reagent in the synthesis of complex organic molecules. Compared to similar compounds, methylzinc bromide offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
bromozinc(1+);carbanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.BrH.Zn/h1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYCSLIXCXSFIM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B3112064.png)


![5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3112094.png)



![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3112111.png)






